![molecular formula C13H13N3O5 B12844719 Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic rings.
Applications De Recherche Scientifique
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide: Similar compounds include other pyrrolo[2,3-e]benzofurazan derivatives with different substituents on the aromatic rings.
Comparison: Compared to its analogs, 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide may exhibit unique chemical reactivity and biological activity due to its specific functional groups and molecular structure.
Propriétés
Formule moléculaire |
C13H13N3O5 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6H,4H2,1-3H3 |
Clé InChI |
LWPVTMORUZWLIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=C(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


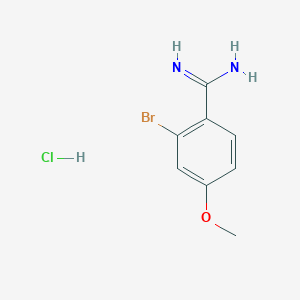
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
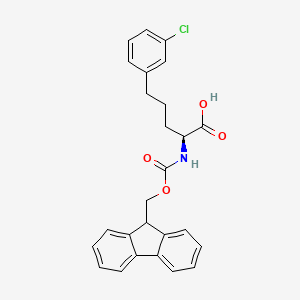

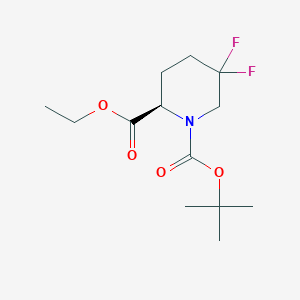
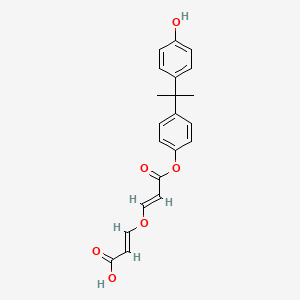
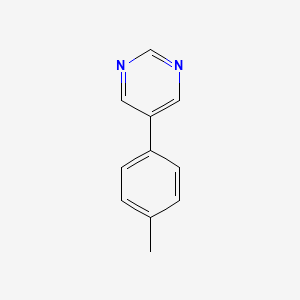
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)

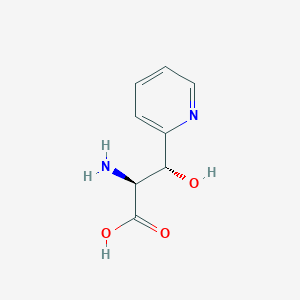
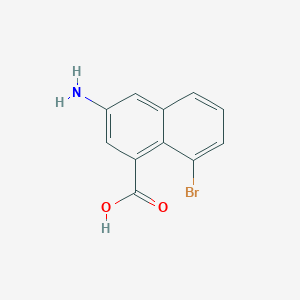
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
